

Application Note: ^1H and ^{13}C NMR Characterization of Quetiapine N-Oxide

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Compound of Interest

Compound Name: Quetiapine N-Oxide

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Abstract

This document provides a detailed application note on the characterization of **Quetiapine N-Oxide**, a significant metabolite and potential impurity of the atypical antipsychotic drug Quetiapine. We present comprehensive ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data, along with a detailed experimental protocol for data acquisition. This guide is intended to assist researchers in the identification and quantification of **Quetiapine N-Oxide** in pharmaceutical samples.

Introduction

Quetiapine is a widely prescribed medication for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. During its metabolism and as a potential impurity in the bulk drug substance, various oxidation products can be formed, including **Quetiapine N-Oxide**.^[1] The identification and characterization of such related substances are critical for ensuring the safety and efficacy of the pharmaceutical product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of these compounds.^[2] This application note details the ^1H and ^{13}C NMR spectral features of **Quetiapine N-Oxide**.

Spectroscopic Data

The ^1H and ^{13}C NMR spectra of **Quetiapine N-Oxide** were recorded and analyzed. The data reveals characteristic shifts compared to the parent Quetiapine molecule, primarily in the aliphatic region due to the presence of the N-oxide moiety.

^1H NMR Data

The ^1H NMR spectrum of **Quetiapine N-Oxide** shows a notable downfield shift in the signals corresponding to the protons of the piperazine ring and the ethoxyethanol side chain, which are in proximity to the oxidized nitrogen atom.^[3] The aromatic region, corresponding to the dibenzo[b,f][3,4]thiazepine core, remains largely unchanged.^[3]

Assignment	Chemical Shift (δ ppm)	Multiplicity	Integration
Aromatic-H	7.59 - 6.90	m	8H
-OCH ₂ CH ₂ OH	3.97 - 3.01	m	4H
Piperazine-H (adjacent to N-Oxide)	3.68 - 3.35	m	6H
Piperazine-H	3.68 - 3.35	m	4H
-OCH ₂ CH ₂ OH	~2.5 (broad)	s	1H

Table 1: ^1H NMR Spectral Data of **Quetiapine N-Oxide**.

^{13}C NMR Data

The ^{13}C NMR spectrum of **Quetiapine N-Oxide** confirms the structural changes observed in the ^1H NMR spectrum. The carbons of the piperazine ring, particularly those directly bonded to the oxidized nitrogen, are significantly shifted downfield.^[3]

Assignment	Chemical Shift (δ ppm)
Aromatic C=N	~161
Aromatic C	~153 - 120
-OCH ₂ CH ₂ OH	69.42
Piperazine-C (adjacent to N-Oxide)	63.85
-OCH ₂ CH ₂ OH	~60
Piperazine-C	~48

Table 2: ¹³C NMR Spectral Data of **Quetiapine N-Oxide**.

Experimental Protocols

Sample Preparation

- Weigh approximately 5-10 mg of **Quetiapine N-Oxide** standard.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- Vortex the vial until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

- Spectrometer: Bruker 300 MHz Advance NMR spectrometer or equivalent.[\[3\]](#)

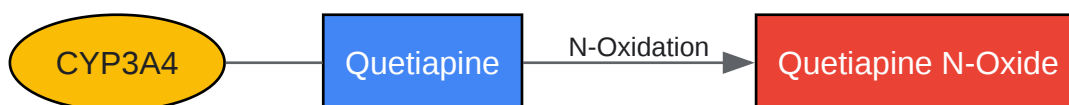
- Pulse Program: Standard single-pulse sequence (e.g., zg30).
- Solvent: DMSO-d6.
- Temperature: 298 K.
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1.0 s.
- Acquisition Time: ~4 s.
- Spectral Width: -2 to 12 ppm.
- Referencing: The residual solvent peak of DMSO-d6 (δ 2.50 ppm) is used as the internal standard.

¹³C NMR Acquisition:

- Spectrometer: Bruker 75 MHz (for a 300 MHz instrument) Advance NMR spectrometer or equivalent.[\[3\]](#)
- Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).
- Solvent: DMSO-d6.
- Temperature: 298 K.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2.0 s.
- Acquisition Time: ~1.5 s.
- Spectral Width: -10 to 220 ppm.
- Referencing: The solvent peak of DMSO-d6 (δ 39.52 ppm) is used as the internal standard.

Visualization of Quetiapine Metabolism

The formation of **Quetiapine N-Oxide** is a key step in the metabolic pathway of Quetiapine. The following diagram illustrates this biotransformation, which is primarily mediated by Cytochrome P450 enzymes.

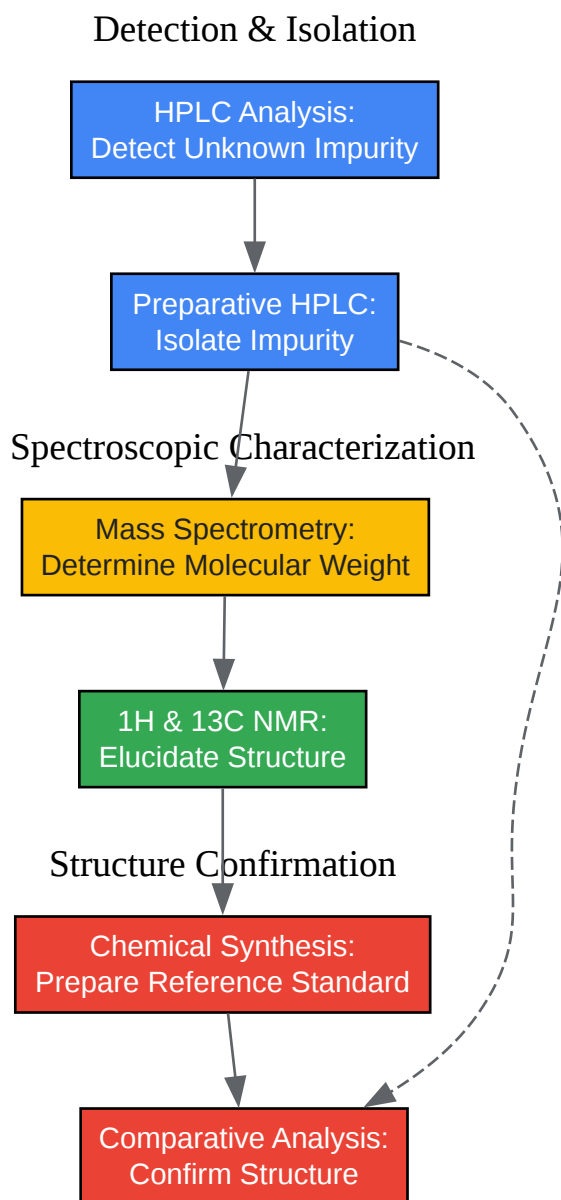


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Caption: Metabolic pathway of Quetiapine to **Quetiapine N-Oxide**.

Workflow for Impurity Characterization

The logical workflow for the identification and characterization of an unknown impurity, such as **Quetiapine N-Oxide**, in a drug substance is depicted below.



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Caption: Workflow for pharmaceutical impurity identification.

Conclusion

This application note provides essential ¹H and ¹³C NMR data and a standardized protocol for the characterization of **Quetiapine N-Oxide**. The presented information is valuable for quality control laboratories, drug metabolism studies, and in the development of analytical methods for

Quetiapine and its related substances. The distinct NMR spectral features of **Quetiapine N-Oxide** allow for its unambiguous identification and differentiation from the parent drug and other metabolites.

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